molecular formula C10H18O2 B13327478 2-(2,4,4-Trimethylcyclopentyl)acetic acid

2-(2,4,4-Trimethylcyclopentyl)acetic acid

Cat. No.: B13327478
M. Wt: 170.25 g/mol
InChI Key: XIFWZQAGFKTVKM-UHFFFAOYSA-N
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Description

2-(2,4,4-Trimethylcyclopentyl)acetic acid is an organic compound with the molecular formula C10H18O2 It is a cyclopentane derivative with three methyl groups attached to the cyclopentane ring and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,4-Trimethylcyclopentyl)acetic acid can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with isobutylene in the presence of a strong acid catalyst, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve temperatures ranging from 50-100°C and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,4-Trimethylcyclopentyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters, amides, or other derivatives depending on the substituent introduced.

Scientific Research Applications

2-(2,4,4-Trimethylcyclopentyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4,4-Trimethylcyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4,4-Trimethylcyclopentyl)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.

    2-(2,4,4-Trimethylcyclopentyl)butanoic acid: Contains a butanoic acid group.

    2-(2,4,4-Trimethylcyclopentyl)ethanol: The carboxylic acid group is replaced with an alcohol group.

Uniqueness

2-(2,4,4-Trimethylcyclopentyl)acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a cyclopentane ring with multiple methyl groups and an acetic acid moiety makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-(2,4,4-trimethylcyclopentyl)acetic acid

InChI

InChI=1S/C10H18O2/c1-7-5-10(2,3)6-8(7)4-9(11)12/h7-8H,4-6H2,1-3H3,(H,11,12)

InChI Key

XIFWZQAGFKTVKM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC1CC(=O)O)(C)C

Origin of Product

United States

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